molecular formula C20H18N4O4S B2895957 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-65-3

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2895957
CAS No.: 946317-65-3
M. Wt: 410.45
InChI Key: NKAVIQSZQOYODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a synthetic small molecule designed for advanced chemical and pharmacological research. Its structure integrates a 4,7-dimethoxybenzothiazole scaffold, a 3-methylisoxazole carboxamide, and a pyridinylmethyl group, a design motif found in compounds investigated for their potential to modulate key biological targets. Heterocyclic compounds containing benzothiazole and isoxazole rings are frequently explored as inhibitors of enzymes like cyclooxygenase (COX) and for their immunomodulatory properties, as seen in analogues of leflunomide . The specific molecular architecture of this compound, particularly the disubstituted benzothiazole core, suggests it is a candidate for use in oncology and inflammation research, where similar molecules have demonstrated cytotoxic and enzyme-inhibitory activities . The presence of the pyridin-3-ylmethyl moiety may influence the compound's binding affinity and selectivity toward enzyme active sites. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-12-9-16(28-23-12)19(25)24(11-13-5-4-8-21-10-13)20-22-17-14(26-2)6-7-15(27-3)18(17)29-20/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAVIQSZQOYODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological properties of this compound, drawing on diverse sources and research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 372.44 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Ring : Synthesized from 2-aminothiophenol and suitable aldehydes or ketones.
  • Introduction of Methoxy Groups : Achieved through methylation reactions.
  • Coupling with Pyridinylmethyl Group : This final step involves nucleophilic substitution reactions.

The complexity of the synthesis can affect yield and purity, necessitating optimization in industrial settings.

Biological Activity

The biological activity of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide has been explored in various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines. For instance, studies have demonstrated that it effectively targets specific signaling pathways involved in tumor growth and metastasis .

The mechanism by which this compound exerts its effects includes:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism.
  • DNA Interaction : The compound can bind to DNA, affecting replication and transcription processes.
  • Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis .

Case Studies

  • Study on MCF-7 Breast Cancer Cells : In vitro studies showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. The study highlighted its potential as a therapeutic agent against breast cancer .
  • In Vivo Studies on Xenograft Models : Animal models treated with the compound exhibited reduced tumor size compared to control groups, suggesting effective systemic absorption and targeted action against cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerInhibition of cell proliferation
Apoptosis InductionIncreased apoptotic markers
Enzyme InhibitionTargeting metabolic enzymes
DNA BindingAltered gene expression

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in PubChem ()

Key comparisons include:

Feature User’s Compound PubChem Compound ()
Benzothiazole Substituents 4,7-dimethoxy 4,7-dimethoxy + 3-methyl
Secondary Heterocycle Isoxazole-5-carboxamide Pyrazole-5-carboxamide
N-Substituent Pyridin-3-ylmethyl 1,3-dimethyl

Implications :

  • The additional 3-methyl group on the benzothiazole in may enhance lipophilicity compared to the user’s compound.
Substituent-Driven Bioactivity
  • Methoxy Groups : The 4,7-dimethoxy substitution on benzothiazole is associated with enhanced metabolic stability and membrane permeability in related compounds .
  • Pyridine vs. Pyrazole : The pyridin-3-ylmethyl group in the user’s compound may offer improved solubility over the 1,3-dimethyl group in due to the pyridine’s basic nitrogen.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core Benzothiazole Formation : Condensation of 4,7-dimethoxy-2-aminobenzothiazole with a suitably functionalized isoxazole precursor under reflux in dichloromethane or DMF, using coupling agents like EDCI/HOBt ().

N-Alkylation : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination, often requiring anhydrous conditions and catalysts like K2_2CO3_3 ().

Carboxamide Coupling : Final amide bond formation using HATU or DCC as activators, monitored by TLC and purified via column chromatography ( ).
Critical Parameters : Solvent polarity, temperature control (e.g., 0–5°C for sensitive steps), and use of drying agents (e.g., molecular sieves) to prevent hydrolysis ().

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : 1^1H/13^{13}C NMR to verify substitution patterns on benzothiazole, isoxazole, and pyridine moieties ( ).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N ±0.3% deviation) ( ).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (e.g., [M+H]+^+ at m/z 502.04 for related analogs) ( ).

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?

  • Methodological Answer :

Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation ( ).

Solubility Optimization : Test co-solvents (e.g., PEG-400) or prodrug strategies to improve bioavailability ().

Target Engagement Studies : Employ SPR or ITC to validate binding affinity discrepancies (e.g., off-target effects in vivo) ().
Case Example : Analogous compounds showed improved activity after replacing the pyridin-3-ylmethyl group with a furan-2-ylmethyl moiety, enhancing solubility ().

Q. What strategies are effective for optimizing reaction yields in the final carboxamide coupling step?

  • Methodological Answer :

  • Activation Reagents : Compare HATU (yields ~75–85%) vs. DCC (yields ~60–70%) under identical conditions ().
  • Ultrasound Assistance : Reduces reaction time from 12 h to 2 h and increases yield by 15% ().
  • Solvent Screening : DMF outperforms THF in preventing intermediate precipitation ().

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodological Answer :

Benzothiazole Modifications : Methoxy groups at positions 4 and 7 are critical for target binding (IC50_{50} < 1 µM); removal reduces activity 10-fold ( ).

Isoxazole Substitutions : Methyl at C3 improves metabolic stability vs. bulkier groups (e.g., phenyl reduces solubility) ().

Pyridine Alternatives : Replace pyridin-3-ylmethyl with thiazol-2-ylmethyl to enhance logP ().
Data-Driven Example : A thiadiazole analog (N-[5-(3-chlorobenzyl)-thiazol-2-yl]-4-methyl-acrylamide) showed 2× higher antimicrobial activity ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across different assays?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability ( ).
  • Buffer Conditions : Test pH dependence (e.g., phosphate vs. HEPES buffers alter protonation states of pyridine) ().
  • Cell Line Validation : Compare activity in HEK293 vs. HeLa cells to rule out cell-specific uptake differences ().

Experimental Design Considerations

Q. What in silico tools are recommended for predicting off-target interactions?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide to screen against kinase or GPCR libraries ( ).
  • Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., isoxazole oxygen) and hydrophobic regions (benzothiazole) ().
  • ADMET Prediction : SwissADME for bioavailability radar, admetSAR for toxicity ( ).

Tables for Key Data

Parameter Optimal Conditions Evidence Source
Carboxamide Coupling SolventDMF (yield: 85%)
Pyridine Substitution EffectThiazol-2-ylmethyl (logP: 2.1)
Metabolic Stability (t1/2_{1/2})Human liver microsomes: 45 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.